

# Technical Support Center: Overcoming Isobaric Interference on Lanthanum-138 in Mass Spectrometry

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## Compound of Interest

Compound Name: Lanthanum-138

Cat. No.: B101452

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming isobaric interference on **Lanthanum-138** ( $^{138}\text{La}$ ) during mass spectrometry analysis.

## Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a problem for  $^{138}\text{La}$  analysis?

A1: Isobaric interference occurs when ions of different elements have the same nominal mass-to-charge ratio ( $m/z$ ), making them indistinguishable by a mass spectrometer. **Lanthanum-138**, a rare, naturally occurring radioactive isotope of lanthanum, has a nominal mass of 138. Unfortunately, two other naturally occurring isotopes, Barium-138 ( $^{138}\text{Ba}$ ) and Cerium-138 ( $^{138}\text{Ce}$ ), share this same nominal mass. This overlap can lead to artificially inflated signals for  $^{138}\text{La}$ , resulting in inaccurate quantification.

Q2: What are the primary sources of isobaric interference for  $^{138}\text{La}$ ?

A2: The primary sources of isobaric interference for  $^{138}\text{La}$  are  $^{138}\text{Ba}$  and  $^{138}\text{Ce}$ . The natural isotopic abundances of these isotopes are significantly higher than that of  $^{138}\text{La}$ , meaning that even trace amounts of Barium and Cerium in a sample can cause significant interference.

Isotope	Natural Abundance (%)
$^{138}\text{La}$	0.090
$^{138}\text{Ba}$	71.70
$^{138}\text{Ce}$	0.251

Q3: In what types of samples is this interference most problematic?

A3: This interference is most problematic in samples where the concentration of Barium and/or Cerium is significantly higher than that of Lanthanum. This is common in many geological and environmental samples. For example, in some geological formations, the Ba/La and Ce/La ratios can be very high, making accurate  $^{138}\text{La}$  determination challenging. While less common in purified drug products, interference can still be a concern in early drug development stages when dealing with complex biological matrices or raw materials.

## Troubleshooting Guides

Issue: My  $^{138}\text{La}$  signal appears unexpectedly high, and I suspect isobaric interference.

Solution: This is a common problem. Here are three methods to troubleshoot and mitigate this interference, ranging from sample preparation to instrumental techniques.

### Method 1: Chemical Separation via Ion-Exchange Chromatography

This method physically separates Lanthanum from Barium and Cerium before the sample is introduced into the mass spectrometer.

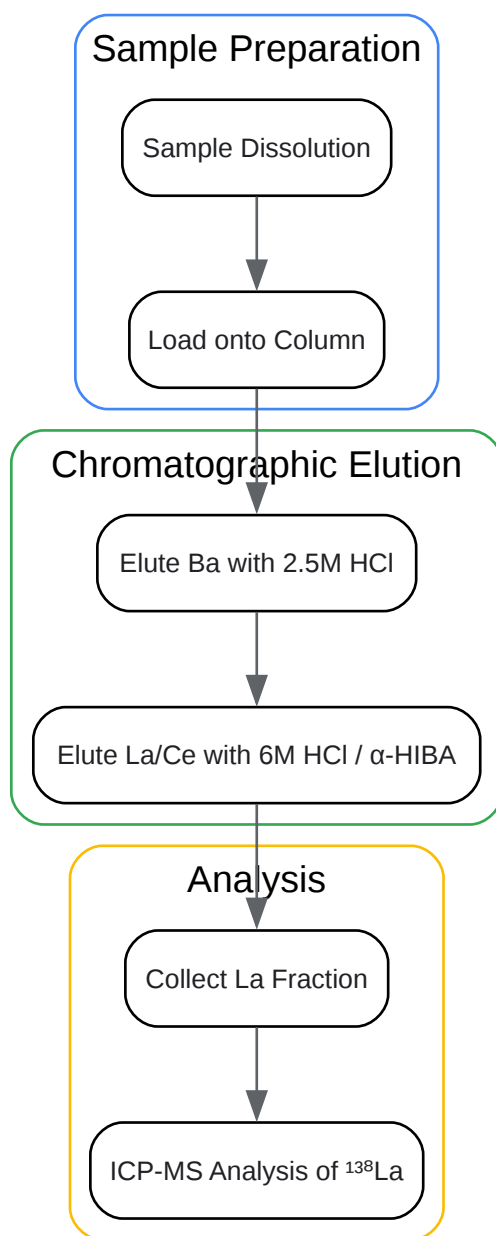
Experimental Protocol: Single Column Cation-Exchange Chromatography

This protocol is adapted for the separation of Lanthanum from Barium and Cerium.

- **Resin Preparation:** Use a cation-exchange resin (e.g., Dowex 50W-X8). Prepare a slurry of the resin in deionized water and pour it into a chromatography column to the desired bed height (e.g., 10 cm).

- **Column Conditioning:** Wash the resin with 3-5 column volumes of 6 M HCl to remove any contaminants, followed by 3-5 column volumes of deionized water to remove the excess acid. Finally, equilibrate the column with 3-5 column volumes of the initial eluent (e.g., 2.5 M HCl).
- **Sample Loading:** Dissolve the sample in a minimal volume of the initial eluent and load it onto the top of the resin bed.
- **Elution:**
  - **Elute Barium:** Begin elution with 2.5 M HCl. Barium has a lower affinity for the resin in this medium and will elute first. Collect fractions and monitor the Ba signal using ICP-MS to determine when it has been completely eluted.
  - **Elute Lanthanum and Cerium:** After Barium has been eluted, switch the eluent to a stronger acid, such as 6 M HCl or a complexing agent like  $\alpha$ -hydroxyisobutyric acid ( $\alpha$ -HIBA), to elute Lanthanum and Cerium. Lanthanum and Cerium can be further separated from each other using a gradient elution with  $\alpha$ -HIBA.
- **Fraction Analysis:** Analyze the collected fractions containing the purified Lanthanum by ICP-MS.

#### Workflow for Chemical Separation



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Caption: Workflow for separating La from Ba and Ce using ion-exchange chromatography.

## Method 2: Instrumental Resolution using Collision/Reaction Cell (CRC) ICP-MS/MS

Modern ICP-MS instruments equipped with a collision/reaction cell (CRC) can resolve isobaric interferences. This is achieved by introducing a gas into the cell that reacts differently with the

analyte and interfering ions.

#### Experimental Protocol: ICP-MS/MS with a Reaction Cell

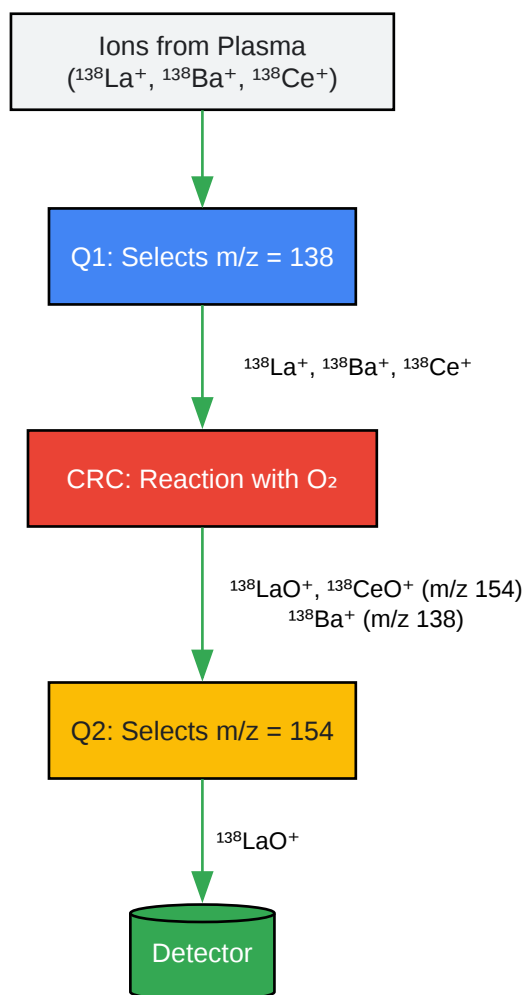
- **Instrument Tuning:** Tune the ICP-MS for optimal sensitivity and stability, particularly in the mass range of the lanthanides.
- **Reaction Gas Selection:** Introduce a reaction gas into the CRC. For separating  $^{138}\text{La}^+$  from  $^{138}\text{Ba}^+$  and  $^{138}\text{Ce}^+$ , oxygen ( $\text{O}_2$ ) can be an effective choice. Lanthanum and Cerium readily form oxide ions ( $\text{LaO}^+$  and  $\text{CeO}^+$ ) in the presence of oxygen, while Barium is less reactive.
- **Mass Shifting:**
  - Set the first quadrupole (Q1) to only allow ions with  $m/z = 138$  to enter the CRC.
  - Inside the cell,  $^{138}\text{La}^+$  and  $^{138}\text{Ce}^+$  will react with  $\text{O}_2$  to form  $^{138}\text{La}^{16}\text{O}^+$  ( $m/z = 154$ ) and  $^{138}\text{Ce}^{16}\text{O}^+$  ( $m/z = 154$ ).  $^{138}\text{Ba}^+$  will largely remain unreacted at  $m/z = 138$ .
  - Set the second quadrupole (Q2) to detect the mass-shifted Lanthanum oxide ion at  $m/z = 154$ . This allows for the quantification of  $^{138}\text{La}$  without interference from  $^{138}\text{Ba}$ . Note that this method will not separate La from Ce, but it effectively removes the major interference from Ba.
- **Optimization of Cell Parameters:** Optimize the reaction gas flow rate and cell voltages (e.g., octopole bias) to maximize the formation of  $\text{LaO}^+$  and minimize the transmission of unreacted ions and other potential interferences.

#### Quantitative Data: Interference Removal Efficiency

Method	Interferent	Interference Reduction
Low-Power ICP with Oxide Formation	$^{138}\text{Ba}$	>99.9%
Low-Power ICP with Oxide Formation	$^{138}\text{Ce}$	>99%

Note: Data adapted from studies on the removal of La and Ce interference on Ba, demonstrating the principle of selective oxide formation.

#### Logic Diagram for ICP-MS/MS Interference Resolution



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Caption: Resolving isobaric interference using a collision/reaction cell in ICP-MS/MS.

## Method 3: Mathematical Correction

If chemical separation or instrumental resolution is not possible, mathematical corrections can be applied to the data. This method requires the measurement of another, interference-free isotope of the interfering element.

#### Protocol for Mathematical Correction

- **Measure Interfering Elements:** Measure the signal intensity of an interference-free isotope of Barium (e.g.,  $^{137}\text{Ba}$ ) and Cerium (e.g.,  $^{140}\text{Ce}$ ) in your samples and standards.
- **Determine Correction Factor:** Analyze a single-element standard for Barium and Cerium to determine the natural isotopic abundance ratio of  $^{138}\text{Ba}/^{137}\text{Ba}$  and  $^{138}\text{Ce}/^{140}\text{Ce}$  under your specific instrument conditions. This will give you the correction factors.
- **Apply Correction Equation:** The true signal for  $^{138}\text{La}$  can be calculated using the following equation:

$$^{138}\text{La}_{\text{corrected}} = ^{138}\text{La}_{\text{measured}} - (^{137}\text{Ba}_{\text{measured}} \times \text{CF}_{\text{Ba}}) - (^{140}\text{Ce}_{\text{measured}} \times \text{CF}_{\text{Ce}})$$

Where:

- $^{138}\text{La}_{\text{corrected}}$  is the interference-free **Lanthanum-138** signal.
- $^{138}\text{La}_{\text{measured}}$  is the total signal measured at m/z 138.
- $^{137}\text{Ba}_{\text{measured}}$  is the signal measured for Barium-137.
- $\text{CF}_{\text{Ba}}$  is the correction factor for Barium ( $^{138}\text{Ba}/^{137}\text{Ba}$ ).
- $^{140}\text{Ce}_{\text{measured}}$  is the signal measured for Cerium-140.
- $\text{CF}_{\text{Ce}}$  is the correction factor for Cerium ( $^{138}\text{Ce}/^{140}\text{Ce}$ ).

Limitations of Mathematical Correction:

This method can introduce a higher degree of uncertainty, especially when the signal from the interfering elements is much larger than the signal from  $^{138}\text{La}$ . The accuracy of the correction is highly dependent on the stability of the mass spectrometer and the precise determination of the correction factors.

## Comparison of Methods

Method	Pros	Cons	Best For
Ion-Exchange Chromatography	- High efficiency of interference removal.- Can handle high matrix samples.	- Time-consuming.- Potential for sample contamination or loss.	- High-precision isotope ratio studies.- Samples with very high interferent concentrations.
CRC ICP-MS/MS	- Fast and online.- High sample throughput.	- Requires specialized instrumentation.- May not completely remove all interferences.	- Routine analysis of a large number of samples.- Samples with moderate interferent concentrations.
Mathematical Correction	- No additional sample preparation or instrumentation required.	- Can have high uncertainty.- Not suitable for high interferent-to-analyte ratios.	- Screening purposes.- Samples with low and well-characterized interferent concentrations.

- To cite this document: BenchChem. [Technical Support Center: Overcoming Isobaric Interference on Lanthanum-138 in Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101452#overcoming-isobaric-interference-on-lanthanum-138-in-mass-spectrometry>]

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